Niobium(V) oxide

描述

It is a refractory metal oxide with a high melting point of over 2500°C and high chemical stability, including resistance to oxygen and moisture . Niobium(V) oxide is primarily used in the production of niobium metal and its alloys, as well as in various industrial applications due to its unique properties.

作用机制

Target of Action

Niobium(V) oxide, also known as Nb2O5, primarily targets the formation and growth of nanoparticles . It is also used in electrochromic and photoelectrochemical devices, and as a catalyst in various chemical reactions .

Mode of Action

The interaction of this compound with its targets involves a complex process. Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xOx] complexes form through exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xOx] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb2O5 structure .

Biochemical Pathways

This compound affects the biochemical pathways involved in the formation and growth of nanoparticles . It has been shown to be an outstanding cathode material for high-power batteries due to high Li-diffusion rates through their crystal structures . Additionally, studies have shown that niobium oxides show excellent potential as catalyst materials for production of e.g. fuels and chemicals from biomass sources .

Pharmacokinetics

It is known to have a high melting point of over 2500 °c and high chemical stability, including to oxygen and moisture .

Result of Action

The result of this compound’s action is the formation of nanoparticles with specific properties . These nanoparticles have been used in various applications, including high-power batteries, catalysts for chemical reactions, and electrochromic windows .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the synthesis of niobium oxide was conducted at temperatures 600, 1000, and 1200°C . The presence of other chemicals, such as benzyl alcohol and niobium chloride, also plays a crucial role in the formation of niobium oxide nanoparticles .

准备方法

Synthetic Routes and Reaction Conditions: Niobium(V) oxide can be synthesized through various methods, including the hydrolysis of niobium chloride in benzyl alcohol, which involves the formation of octahedral [NbCl₆−xOₓ] complexes through the exchange of chloride ligands. Heating the solution results in polymerization, leading to the formation of nucleation clusters and eventually nanoparticles of this compound . Another method involves the annealing of niobium citrate at 600°C to obtain niobium oxide particles with an average size of about 70 nm .

Industrial Production Methods: Industrially, this compound is produced by the oxidation of niobium metal in air or by the hydrolysis of niobium pentachloride. The latter method involves dissolving niobium pentachloride in water, followed by hydrolysis to form this compound and hydrochloric acid . The oxide can also be obtained by calcining hydrated niobium oxide or niobium alkoxides.

化学反应分析

Types of Reactions: Niobium(V) oxide undergoes various chemical reactions, including:

Oxidation: this compound is already in its highest oxidation state, so it does not undergo further oxidation.

Reduction: It can be reduced to lower oxidation states or to metallic niobium using strong reducing agents.

Substitution: this compound can react with halogens to form niobium halides, such as niobium pentachloride.

Common Reagents and Conditions:

Reducing Agents: Hydrogen, carbon, and alkali metals are commonly used to reduce this compound.

Halogens: Fluorine, chlorine, bromine, and iodine can react with this compound to form corresponding halides.

Major Products:

Reduction Products: Metallic niobium or lower oxides of niobium.

Substitution Products: Niobium halides, such as niobium pentachloride.

科学研究应用

Niobium(V) oxide has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions, including dehydration, esterification, and alkylation.

Biology and Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.

Industry: Utilized in the production of optical coatings, gas sensors, photocells, electrochromic devices, and microelectronics.

相似化合物的比较

- Niobium(II) oxide (NbO)

- Niobium(IV) oxide (NbO₂)

- Tantalum(V) oxide (Ta₂O₅)

Comparison:

- Niobium(II) oxide and Niobium(IV) oxide: These oxides have lower oxidation states and different electronic properties compared to niobium(V) oxide. Niobium(II) oxide is a metallic conductor, while niobium(IV) oxide is a semiconductor .

- Tantalum(V) oxide: Tantalum(V) oxide is chemically similar to this compound but has a higher density and melting point. It is also used in similar applications, such as capacitors and optical coatings .

This compound stands out due to its unique combination of high melting point, chemical stability, and versatile applications in various fields.

生物活性

Niobium(V) oxide, particularly in its nanoparticle form (Nb₂O₅ NPs), has gained significant attention for its diverse biological activities, including antimicrobial and anti-tumor properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

Niobium pentoxide (Nb₂O₅) is a metal oxide that exhibits unique structural and electronic properties, making it suitable for various applications, including catalysis and biomedical fields. Its nanoparticles are characterized by their high surface area and reactivity, which enhance their biological interactions.

Antimicrobial Activity

Research indicates that Nb₂O₅ NPs possess notable antimicrobial properties. A study conducted by Salim et al. (2022) evaluated the antibacterial effects of Nb₂O₅ NPs against several pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results showed that Nb₂O₅ NPs significantly reduced biofilm formation at a concentration of 400 µg/ml, demonstrating potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of Nb₂O₅ NPs

| Bacterial Strain | Concentration (µg/ml) | Biofilm Reduction (%) |

|---|---|---|

| Escherichia coli | 400 | Significant |

| Staphylococcus aureus | 400 | Significant |

| Pseudomonas aeruginosa | 400 | Significant |

Anti-Tumor Activity

The anti-cancer potential of Nb₂O₅ NPs has also been investigated. In vitro studies demonstrated that these nanoparticles inhibited the growth of cancer cell lines, specifically L20B and MCF7 cells. The growth inhibition rates were found to be 60% for L20B cells and 33.9% for MCF7 cells at a concentration of 50 µg/ml .

Table 2: Anti-Cancer Activity of Nb₂O₅ NPs

| Cell Line | Concentration (µg/ml) | Growth Inhibition (%) |

|---|---|---|

| L20B | 50 | 60 |

| MCF7 | 50 | 33.9 |

The antimicrobial and anti-cancer activities of Nb₂O₅ NPs are attributed to their ability to generate reactive oxygen species (ROS), which can damage cellular components such as DNA and membranes. This oxidative stress is crucial in mediating cell death in both bacterial and cancerous cells .

Case Studies

- Antimicrobial Efficacy Against Biofilms : A study highlighted the effectiveness of Nb₂O₅ NPs in disrupting biofilms formed by pathogenic bacteria. This property is particularly valuable in medical settings where biofilm-associated infections are prevalent.

- Cytotoxicity in Cancer Cells : Another significant case involved the evaluation of Nb₂O₅ NPs against various cancer cell lines. The findings indicated that the nanoparticles could selectively target cancerous cells while exhibiting lower toxicity to normal cells, suggesting a therapeutic window for clinical applications .

属性

IUPAC Name |

dioxoniobiooxy(dioxo)niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nb.5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKATWMILCYLAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

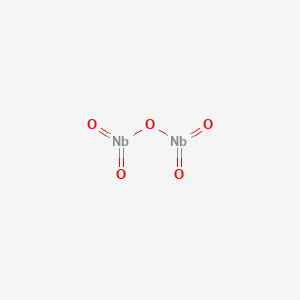

Canonical SMILES |

O=[Nb](=O)O[Nb](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nb2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals insoluble in water; [Sax] | |

| Record name | Niobium pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1313-96-8 | |

| Record name | Niobium pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diniobium pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Niobium (5) Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: The molecular formula for Niobium(V) oxide is Nb2O5. It has a molecular weight of 265.81 g/mol.

ANone: Several spectroscopic techniques can be used:

- Raman Spectroscopy: Useful for identifying different polymorphs of Nb2O5 and studying the structure of thin films. [, ]

- FTIR-ATR Spectroscopy: Provides information about the surface chemistry of Nb2O5, including the types of hydroxyl groups and the presence of Lewis and Brønsted acid sites. [, ]

- XPS (X-ray Photoelectron Spectroscopy): Helps determine the oxidation state of niobium and the surface composition of Nb2O5 materials. [, ]

- UV-Vis Spectroscopy: Used to characterize the electronic structure of Nb2O5 and to study its electrochromic properties. []

A: this compound exists in several polymorphic forms, including TT, T, B, P, M, and H forms. The B-form is the most stable phase below 760°C. The relative stabilities of the different forms can be assessed by observing the rate of their conversion into the B-form under specific conditions. []

A: Heat treatment can significantly impact the properties of hydrous this compound, influencing its ion-exchange capacity, structure, and surface area. [, , ] For instance, heating to 110°C can cause a 17% loss in ion-exchange capacity, and crystallization into the γ-phase occurs between 450-500°C, leading to complete capacity loss. [] Crystallization into the α-phase happens above 800°C. [] Additionally, heat treatment can induce cracking in particles, increasing the effective surface area. []

ANone: this compound is investigated for various catalytic applications, including:

- Oxidation of Unsaturated Fatty Acid Methyl Esters: Nb2O5 can catalyze the oxidation of methyl linoleate in the presence of hydrogen peroxide, yielding products like 9-oxo-nonanoic acid methyl ester. The reaction likely proceeds through an autoxidation mechanism involving hydroperoxide intermediates. []

- Selective Methane Oxidation: Different polymorphs of Nb2O5 display varying activity and selectivity in methane oxidation to formaldehyde. The H-Nb2O5 and M-Nb2O5 phases, possessing a block-type structure, exhibit higher formaldehyde selectivity than the T-Nb2O5 polymorph. []

- Photocatalytic Reactions: Nb2O5, particularly in its amorphous form, demonstrates photocatalytic activity in reactions such as methanol dehydrogenation and acetic acid mineralization. The amorphous Nb2O5 synthesized through solvothermal methods exhibits superior activity compared to crystalline forms or commercially available niobic acid. []

- Direct Amidation of Esters: Nb2O5 acts as a heterogeneous catalyst for the direct amidation of esters with amines. It demonstrates excellent activity and reusability, surpassing the performance of previously reported homogeneous catalysts. The high activity is attributed to the strong acid-base interaction between the Lewis acidic Nb5+ sites on the catalyst surface and the carbonyl oxygen of the ester. []

A: Introducing Nb2O5 into barium aluminoborate glass systems positively impacts their photochromic properties. Increasing the concentration of Nb2O5 enhances the refractive index, degree of darkening, and relaxation rate of the glasses. This effect is attributed to the role of niobium cations as glass network modifiers at lower BaO concentrations and as weak glass formers at higher BaO concentrations. []

ANone: Nb2O5 is incorporated into various composite materials, such as:

- Composite Membranes: Nb2O5, when combined with cellulose acetate, forms composite membranes with potential applications in separation processes. The oxide particles are uniformly distributed within the membrane matrix, influencing its thermal stability and morphology. []

- Hydroxyapatite Composites: The addition of Nb2O5 to commercial synthetic hydroxyapatite (CSHA) improves its mechanical properties, making it suitable for biomedical applications such as bone repairing and prosthesis production. []

A: Hydrous this compound acts as a cation exchanger and shows selectivity for various cations. Its affinity for alkali metal ions follows the order Cs+ >> K+ >> Li+, while for alkaline earth metal ions, it is Ba2+ >> Sr2+ ≥ Ca2+ > Mg2+. This selectivity is related to the hydrated ionic radii of the cations. [] The distribution coefficients for transition metal ions correlate with their first hydrolysis constants and the stability constants of their acetato complexes, suggesting a partially covalent bond between the metal ions and the exchanger. []

A: The isotopic exchange rate of Cs+ between hydrous Nb2O5 and aqueous solutions is pH-dependent, increasing with pH up to 7 and stabilizing afterward. [] This behavior contrasts with Na+, whose diffusion coefficients decrease with increasing pH. [] This difference is attributed to the stronger interaction between Cs+ and the ion-exchange sites compared to Na+. []

A: High-purity Nb2O5, suitable for applications like the production of lithium niobate single crystals, can be obtained by decomposing lithium orthoniobate in a fluoride-sulfuric acid environment. This process involves optimizing the decomposition conditions to maximize the transition of niobium and lithium into solution, followed by solvent extraction using specific extractants. []

ANone: Several analytical techniques are employed in conjunction with this compound as a sorbent for trace metal determination:

- Flame Atomic Absorption Spectrometry (FAAS): This technique, combined with an online preconcentration system using Nb2O5-modified silica gel, allows for the sensitive determination of trace metals like copper, cadmium, cobalt, and zinc in samples like fuel alcohol. []

- Continuum Source Graphite Furnace Atomic Absorption Spectrometry (HR-CS GF AAS): This technique, coupled with sorption preconcentration using Nb2O5, enables the determination of impurities in high-purity Nb2O5. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。